6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098139-31-0
VCID: VC3149058
InChI: InChI=1S/C10H9N3O/c1-12-3-4-13-10(12)6-9(11-13)8-2-5-14-7-8/h2-7H,1H3
SMILES: CN1C=CN2C1=CC(=N2)C3=COC=C3
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

CAS No.: 2098139-31-0

Cat. No.: VC3149058

Molecular Formula: C10H9N3O

Molecular Weight: 187.2 g/mol

* For research use only. Not for human or veterinary use.

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole - 2098139-31-0

Specification

CAS No. 2098139-31-0
Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
IUPAC Name 6-(furan-3-yl)-1-methylimidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C10H9N3O/c1-12-3-4-13-10(12)6-9(11-13)8-2-5-14-7-8/h2-7H,1H3
Standard InChI Key SLMBDWMOJOZFMK-UHFFFAOYSA-N
SMILES CN1C=CN2C1=CC(=N2)C3=COC=C3
Canonical SMILES CN1C=CN2C1=CC(=N2)C3=COC=C3

Introduction

PropertyValue
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
CAS Number2098139-31-0
IUPAC Name6-(Furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

The compound belongs to the broader class of imidazo[1,2-b]pyrazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities . Structurally, this compound can be considered a non-classical isostere of indole, offering improved properties such as enhanced solubility in aqueous media compared to indole-based compounds .

The furan substituent at position 6 contributes to the compound's unique electronic and steric properties, potentially influencing its interaction with biological targets. The methyl group at position 1 affects the electron density distribution across the molecule, which may impact its binding affinity to various receptors and enzymes. The planar heterocyclic system facilitates interaction with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Synthetic Routes and Methodologies

The synthesis of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole and related derivatives has been approached through various methodologies, primarily involving cyclocondensation reactions and functionalization of the imidazo[1,2-b]pyrazole scaffold.

Selective Functionalization Strategies

Recent advances in the synthesis of imidazo[1,2-b]pyrazole derivatives include selective functionalization strategies. Researchers have reported methods for regioselective halogenation, magnesiation, and zincation of the imidazo[1,2-b]pyrazole scaffold using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by reactions with various electrophiles .

Biological Activities and Pharmacological Profile

The compound 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole and related imidazo[1,2-b]pyrazole derivatives exhibit a range of biological activities, making them promising candidates for drug development.

Anti-inflammatory Activity

Imidazo[1,2-b]pyrazole derivatives have demonstrated significant anti-inflammatory properties. Research has shown that compounds with this structural scaffold can act as inhibitors of various enzymes and mediators involved in the inflammatory cascade .

Brullo et al. reported the anti-inflammatory evaluation of 2,3-dihydro-imidazo[1,2-b]pyrazole derivatives. One compound, N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide, showed particularly potent inhibition of chemotaxis with IC50 values of 3.8 nM for Fmlp-Ome-induced chemotaxis and 1.2 nM for IL8-induced chemotaxis . While specific data for 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is limited, the structural similarities suggest potential anti-inflammatory activity.

Compound TypeTarget/ActivityPotencyReference
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamideFmlp-Ome induced chemotaxisIC50 = 3.8 nM
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamideIL8-induced chemotaxisIC50 = 1.2 nM
Pyrazolic chalconesAnticancer (leukemia, renal, lung)GI50 = 0.04-11.4 μM
Pyrazole EGFR inhibitorEGFR inhibitionIC50 = 0.07 μM

Other Biological Activities

Besides anti-inflammatory and anticancer activities, pyrazole derivatives and related heterocycles have been reported to possess analgesic properties, antibacterial activity, and enzyme inhibition capabilities . The furan component in 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole may contribute additional antibacterial properties, as furan derivatives have shown significant antibacterial activity.

The biological activities of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole likely stem from its ability to interact with various biological targets through non-covalent interactions. The planar heterocyclic structure facilitates binding to protein pockets, while the substituents provide specificity for particular targets.

Medicinal Chemistry Applications and Structure-Activity Relationships

The unique structural features and biological activities of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole make it a promising scaffold for medicinal chemistry applications.

Comparison with Indole-Based Compounds

The imidazo[1,2-b]pyrazole scaffold has been identified as a non-classical isostere of indole, a prevalent structural motif in numerous pharmaceuticals. Comparative studies between indole-based drugs and their imidazo[1,2-b]pyrazole counterparts have shown that substitution of the indole ring with an imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .

Research has demonstrated that an imidazo[1,2-b]pyrazole isostere of the indolyl drug pruvanserin exhibited improved solubility while maintaining biological activity . This property is particularly valuable for drug development, as improved water solubility can enhance bioavailability and pharmacokinetic properties.

Table 4: Advantages of Imidazo[1,2-b]pyrazole Scaffold Compared to Indole

PropertyImidazo[1,2-b]pyrazoleIndoleAdvantage
Aqueous SolubilityEnhancedLimitedImproved bioavailability
Structural DiversityMultiple substitution pointsFewer functionalization opportunitiesGreater SAR exploration
Synthetic AccessibilityMultiple efficient routesWell-established methodsComparable
Biological ActivityDiverse (anti-inflammatory, anticancer)Well-characterized (mainly CNS)Broader application potential

Structure-Activity Relationship Considerations

The biological activity of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole can be modified through strategic structural alterations. Several opportunities for optimization include:

  • Modification of the furan ring to alter binding affinity and selectivity

  • Introduction of additional substituents at various positions to enhance potency or target specificity

  • Replacement of the methyl group at position 1 with other alkyl or aryl groups to affect pharmacokinetic properties

  • Functionalization of the imidazo[1,2-b]pyrazole core using selective methods to create derivatives with enhanced activities

Recent research has revealed that pyrazole rings can undergo ring fragmentation under specific conditions, providing access to push-pull dyes with a proaromatic core . This finding expands the potential applications of these compounds beyond medicinal chemistry into materials science.

Analytical Characterization and Identification

Proper characterization of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is essential for confirming its structure, assessing purity, and enabling structure-activity relationship studies.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information, with characteristic signals for the protons of the furan ring, the imidazo[1,2-b]pyrazole core, and the methyl group. The expected 1H NMR spectrum would show distinctive signals for the nine hydrogen atoms in the molecule.

Mass spectrometry confirms the molecular weight (187.2 g/mol) and provides characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can verify the molecular formula (C10H9N3O). For identification purposes, the following data are typically used:

Table 5: Spectroscopic Data for 6-(Furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Analytical TechniqueExpected Results
1H NMRSignals for furan protons (3H), imidazo[1,2-b]pyrazole protons (3H), methyl protons (3H)
13C NMRSignals for 10 carbon atoms including characteristic shifts for heterocyclic carbons
MSMolecular ion peak at m/z 187
IRCharacteristic absorption bands for C=N, C=C, and C-O bonds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator